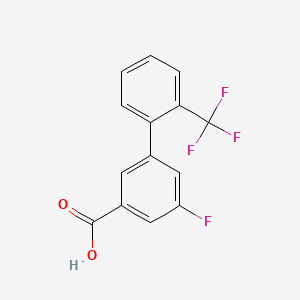

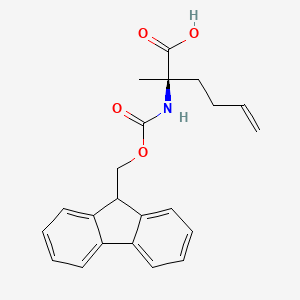

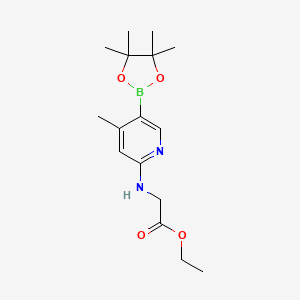

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Biomass Conversion and Polymer Production

Research into the conversion of plant biomass into valuable chemicals has highlighted the potential of derivatives like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid in sustainable polymer production. These compounds, derived from biomass, could replace non-renewable hydrocarbon sources, offering a greener alternative for the chemical industry. Specifically, they could be used in the synthesis of monomers and polymers, contributing to the development of new materials with potential applications in various industries, including packaging, automotive, and construction (Chernyshev, Kravchenko, & Ananikov, 2017).

Drug Synthesis

Levulinic acid (LEV), a key biomass-derived chemical, and its derivatives, including compounds similar to this compound, have shown potential in drug synthesis. These compounds offer a flexible and diverse platform for the development of new pharmaceuticals, reducing synthesis costs and simplifying production processes. They have been explored for applications in cancer treatment, medical materials, and other medical fields, demonstrating the versatility of biomass-derived chemicals in pharmaceutical research (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Analytical Chemistry and Biochemistry

In the field of analytical chemistry and biochemistry, the ninhydrin reaction, which involves compounds like this compound, plays a significant role. This reaction is used for the detection, isolation, and analysis of amino acids, peptides, and proteins across a broad spectrum of disciplines, including environmental, food, forensic, and medical sciences. The ability to form a distinct chromophore with primary amines makes this reaction invaluable for analytical purposes, contributing to advancements in several scientific fields (Friedman, 2004).

Reactive Carbonyl Species Management

The management of reactive carbonyl species (RCS), which include compounds structurally related to this compound, is crucial in mitigating their deleterious effects associated with chronic diseases. RCS are involved in damaging cellular components, leading to various health issues. Understanding the properties, metabolism, and therapeutic approaches to manage RCS can lead to effective prevention strategies for chronic diseases, showcasing the importance of these compounds in medical research (Fuloria, Subramaniyan, Karupiah, Kumari, Sathasivam, Meenakshi, Wu, Guad, Udupa, & Fuloria, 2020).

Mechanism of Action

Target of Action

It is known that fmoc amino acid derivatives are commonly used in peptide synthesis . They are used as coupling agents, which suggests that their targets could be specific amino acids or peptides in biological systems .

Mode of Action

The compound interacts with its targets through a process known as peptide coupling . This is a chemical reaction where two amino acids form a peptide bond. In this case, the compound, being an Fmoc amino acid derivative, likely participates in the formation of these bonds, thereby influencing the structure of the resulting peptides .

Biochemical Pathways

Given its role in peptide synthesis, it can be inferred that it plays a role in protein synthesis and potentially influences any pathways that involve the proteins it helps create .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific peptides or proteins it helps synthesize. These effects could range from influencing cellular processes to potentially having therapeutic effects, depending on the nature of the synthesized peptides .

Action Environment

The compound is stable at room temperature and has a long shelf-life . Environmental factors such as temperature and pH could potentially influence its stability and efficacy.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3,5-12,19H,1,4,13-14H2,2H3,(H,23,26)(H,24,25)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWOKVRONYEEBJ-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

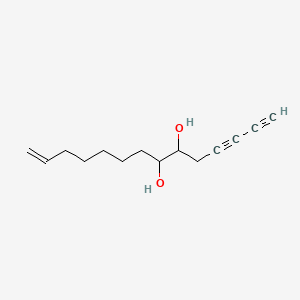

![(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B597100.png)

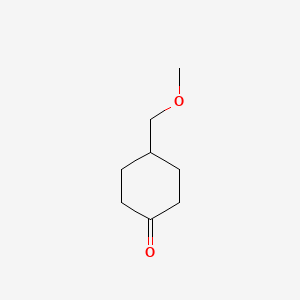

![Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B597103.png)

![Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-](/img/structure/B597104.png)

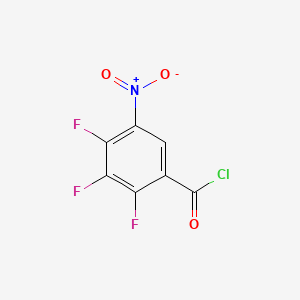

![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)